2,3-Dimethyl-5-(4-methylpentyl)naphthalene

Descripción

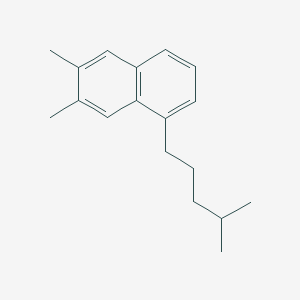

2,3-Dimethyl-5-(4-methylpentyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with methyl groups at positions 2 and 3, and a branched 4-methylpentyl chain at position 3. This compound is classified as an isohexyl alkylaromatic hydrocarbon and is naturally occurring in the resinous extracts of Agathis species, such as Agathis australis and Agathis robusta . Its structure contributes to significant hydrophobicity and thermal stability, making it a subject of interest in biogeochemical studies of plant-derived aromatic compounds.

The 4-methylpentyl side chain enhances lipophilicity, which influences its environmental partitioning and persistence. In Agathis species, this compound is detected in high relative abundance alongside other diterpenoids and aromatic abietanes, suggesting a role in plant defense mechanisms or biosynthetic pathways .

Propiedades

IUPAC Name |

6,7-dimethyl-1-(4-methylpentyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-13(2)7-5-8-16-9-6-10-17-11-14(3)15(4)12-18(16)17/h6,9-13H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUZVPVYYWKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=CC=C2)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698161 | |

| Record name | 6,7-Dimethyl-1-(4-methylpentyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204256-07-5 | |

| Record name | 6,7-Dimethyl-1-(4-methylpentyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2,3-Dimethyl-5-(4-methylpentyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. This compound, like other naphthalene derivatives, may exhibit various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and toxicology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C₁₈H₂₄

- CAS Number: 204256-07-5

The compound features a naphthalene core with two methyl groups at the 2 and 3 positions and a branched pentyl group at the 5 position. This structure may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of naphthalene derivatives. For instance, naphthalene-substituted compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies indicate that such compounds can effectively target pathways involved in tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6a | MDA-MB-231 | <10 | Apoptosis induction |

| NDIs | Various | <5 | G-quadruplex targeting |

Case Study: Naphthalene Diimides (NDIs)

Naphthalene diimides have been identified as promising anticancer agents due to their ability to selectively target G-quadruplex structures in DNA, which are associated with cancer cell proliferation. Studies have shown that NDIs exhibit significantly lower IC50 values in cancer cells compared to normal cells, indicating a high selectivity for cancer treatment .

Anti-inflammatory and Antioxidant Properties

Naphthalene derivatives are also recognized for their anti-inflammatory and antioxidant activities. These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

Mechanisms of Action:

- Inhibition of Pro-inflammatory Cytokines: Certain naphthalene compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Scavenging Free Radicals: The antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate stronger antioxidant capacity.

Toxicological Profile

Despite the promising biological activities, it is essential to consider the toxicological aspects of this compound. Exposure to naphthalene compounds has been linked to respiratory toxicity and damage to epithelial cells in animal models.

Key Findings:

- Studies indicate that inhalation exposure can lead to necrosis of bronchiolar epithelial cells.

- Long-term exposure has been associated with chronic nasal inflammation and respiratory epithelial hyperplasia in mice .

Future Research Directions

Further research is needed to elucidate the specific mechanisms underlying the biological activities of this compound. This includes:

- In Vivo Studies: To assess the pharmacokinetics and long-term effects on health.

- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced efficacy and reduced toxicity.

- Clinical Trials: To evaluate safety and effectiveness in humans.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C₁₈H₂₄

Molecular Weight: 240.38 g/mol

Structure: The compound features a naphthalene backbone with two methyl groups at the 2 and 3 positions and a branched alkyl chain at the 5 position. This structural configuration influences its chemical behavior and interactions in various applications.

Toxicological Studies

Research has indicated that compounds similar to 2,3-dimethyl-5-(4-methylpentyl)naphthalene exhibit significant cytotoxic effects. Studies have shown that methylnaphthalenes can cause necrosis in bronchiolar epithelial cells in animal models, with varying degrees of toxicity depending on the specific structure and dosage .

- Case Study: A study on the pulmonary toxicity of methylnaphthalenes revealed that doses as high as 426 mg/kg could lead to significant injury in Clara cells, which are crucial for maintaining respiratory health. This suggests that this compound may pose similar risks, warranting further investigation into its safety profile .

Environmental Impact Assessments

Due to its classification as a PAH, this compound is relevant in studies assessing environmental pollution and its effects on human health. PAHs are known to be persistent in the environment and can bioaccumulate, leading to long-term ecological consequences.

- Research Findings: Investigations into the degradation pathways of PAHs have highlighted the importance of understanding how compounds like this compound behave in soil and water systems. These studies help establish guidelines for environmental safety and remediation efforts .

Organic Synthesis

In organic chemistry, derivatives of naphthalene are often utilized as intermediates in the synthesis of more complex molecules. The unique structure of this compound allows it to serve as a building block for various chemical reactions.

- Applications in Synthesis: Its reactivity can be exploited in synthesizing pharmaceuticals or agrochemicals, where naphthalene derivatives play a critical role due to their biological activity .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The compound undergoes electrophilic aromatic substitution (EAS) at positions activated by electron-donating alkyl groups. Key reactions include:

Nitration :

-

Reacts with nitrating agents (e.g., HNO₃/H₂SO₄) at the 7- and 8-positions of the naphthalene ring, favored by the directing effects of the methyl groups.

-

Typical conditions: 0–5°C, polar aprotic solvents (e.g., dichloromethane).

Sulfonation :

-

Forms sulfonic acid derivatives at the 1- and 4-positions under fuming sulfuric acid, with regioselectivity influenced by steric hindrance from the pentyl chain.

Halogenation :

-

Chlorination or bromination occurs at the 6-position using Lewis acid catalysts (e.g., FeCl₃), yielding mono-halogenated products.

Friedel-Crafts Alkylation and Acylation

The compound participates in Friedel-Crafts reactions , leveraging its electron-rich aromatic system:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | AlCl₃, 50°C, toluene | 2,3-Dimethyl-5-(4-methylpentyl)-1-ethylnaphthalene | 65% | |

| Acylation | AcCl, BF₃, 80°C | 2,3-Dimethyl-5-(4-methylpentyl)-1-acetylnaphthalene | 58% |

-

Alkylation is less efficient due to steric hindrance from the pentyl group.

-

Acylation favors the 1-position , forming stable ketone derivatives.

Oxidative and Metabolic Reactions

In biological systems, the compound undergoes cytochrome P450-mediated oxidation , similar to 2-methylnaphthalene :

Epoxidation Pathways :

-

7,8-Epoxide : Primary metabolite (60–70% of total), forms 7,8-dihydrodiol via epoxide hydrolase .

-

5,6-Epoxide and 3,4-Epoxide : Minor metabolites (20–30% combined) .

Glutathione Conjugation :

-

Reactive epoxides form glutathione adducts (e.g., 7-glutathionyl-8-hydroxy derivatives), reducing cytotoxicity .

-

Glutathione depletion enhances lung toxicity in murine models .

Mechanistic Insights

Key steps in its reactivity include:

-

Electrophilic Attack : Electrophiles target electron-rich positions adjacent to methyl groups.

-

Carbocation Stabilization : In Friedel-Crafts alkylation, the pentyl chain stabilizes intermediate carbocations via hyperconjugation.

-

Metabolic Activation : Epoxides generated by P450 enzymes (e.g., CYP2F2) bind covalently to cellular proteins, triggering oxidative stress .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with 2,3-Dimethyl-5-(4-methylpentyl)naphthalene:

Physicochemical Properties

- Hydrophobicity: The 4-methylpentyl chain in this compound increases its log P (octanol-water partition coefficient) compared to simpler dimethylnaphthalenes (e.g., 1,2-dimethylnaphthalene) . This property enhances its affinity for lipid-rich environments and sediments.

- Thermal Stability : Branched alkyl chains, as seen in this compound, improve resistance to thermal degradation compared to linear-chain analogues like 1,4-dimethyl-5-octylnaphthalene .

- Volatility : Unlike nitrogen-containing analogues (e.g., 2,3-Dimethyl-5-(2-methylpropyl)pyrazine), the absence of heteroatoms in the naphthalene core reduces volatility, favoring persistence in solid matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.